N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-nitrophenyl group and at position 2 with a 3-(trifluoromethyl)benzamide moiety. The 1,3,4-thiadiazole scaffold is widely studied in medicinal chemistry due to its electron-deficient nature, which enhances interactions with biological targets such as enzymes or receptors. This compound has been investigated for antimicrobial and anticancer activities, as evidenced by its structural analogs in recent literature .
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O3S/c17-16(18,19)11-5-1-3-9(7-11)13(24)20-15-22-21-14(27-15)10-4-2-6-12(8-10)23(25)26/h1-8H,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYESFVDNBGOLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the trifluoromethylbenzamide group: This can be done through an amide coupling reaction using trifluoromethylbenzoic acid and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Nitro Group Position: The target compound’s 3-nitrophenyl substituent shows stronger antimicrobial activity against P. aeruginosa compared to analogs with 4-nitrophenyl groups (e.g., 4-methoxy-N-(5-(4-nitrophenyl)-...), which exhibited reduced potency . This suggests that the meta-nitro configuration optimizes electronic interactions with bacterial targets.
Benzamide vs. Acetamide : Replacement of the benzamide group with an acetamide (as in ’s N-(5-(benzylthio)-...-acetamide) reduces planarity and may decrease membrane permeability, though trifluoromethyl retention maintains lipophilicity .
Trifluoromethyl Effects : The trifluoromethyl group in the target compound enhances bioactivity compared to chloro- or methoxy-substituted analogs (Table 1). For example, 4-chloro-N-(5-(3-nitrophenyl)-...) showed comparable antimicrobial activity but lower metabolic stability due to the absence of fluorine .
Extended Aromatic Systems: Compounds like N-(5-(3-hydroxyquinoxalin-2-yl)-...) () incorporate fused aromatic rings, which improve target binding via π-π stacking but may reduce solubility .
Pharmacological Performance
- Antimicrobial Activity: The target compound’s MIC against P. aeruginosa is comparable to levofloxacin (30 µg/mL), outperforming analogs with 4-nitrophenyl or methoxy groups .
- Enzyme Inhibition: Bis-trifluoromethyl derivatives () inhibit tyrosine kinases at nanomolar concentrations, highlighting the role of fluorine in enhancing target affinity .
Biological Activity
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The synthesis typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
- Starting Materials : Commonly used precursors include 3-nitrophenyl hydrazine and various benzoyl chlorides.
- Reagents : Reagents such as phosphorous oxychloride (POCl₃) and triethylamine are often employed.
- Reaction Conditions : Reactions are conducted under controlled temperatures to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
- Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer) : IC₅₀ values in the low micromolar range.
- HeLa (cervical cancer) : Significant inhibition of cell proliferation noted.
Table 1 summarizes the cytotoxicity results against different cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis via p53 pathway |
| HeLa | 6.8 | Inhibition of cell cycle progression |
| A549 (lung) | 7.4 | Apoptotic signaling activation |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry studies indicated that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of cleaved caspase-3 and p53 expression.
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in MCF-7 cells, preventing further cell division.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest antimicrobial activity against various bacterial strains. The antibacterial efficacy was evaluated using standard disk diffusion methods, revealing moderate inhibitory effects against Gram-positive bacteria.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vivo using xenograft models:
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Findings : Significant tumor growth inhibition was observed at doses above 10 mg/kg, correlating with increased apoptosis markers in tumor tissues.
Study 2: Structure-Activity Relationship (SAR)
Research on related thiadiazole derivatives has provided insights into the structure-activity relationship:
- Modification Effects : Altering substituents on the thiadiazole ring significantly impacted biological activity.
- Optimal Substituents : The presence of electron-withdrawing groups such as trifluoromethyl enhanced potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
